Cyclopropanotropine Benzylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(9-methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-24-20-12-17(13-21(24)19-14-18(19)20)27-22(25)23(26,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-21,26H,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDBULQDKRYING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476924 | |
| Record name | AGN-PC-0NHOJB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
575463-96-6 | |
| Record name | AGN-PC-0NHOJB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context of Tropane Alkaloid Research
The study of tropane (B1204802) alkaloids is a cornerstone of natural product chemistry and pharmacology. nih.govresearchgate.net These compounds, characterized by their bicyclic 8-azabicyclo[3.2.1]octane core, are found in various plant species, most notably in the Solanaceae (nightshade) family. researchgate.netnih.gov
Historically, plants containing tropane alkaloids have been used for centuries for medicinal and ritualistic purposes. The isolation and characterization of these compounds in the 19th century marked a significant advancement in understanding their chemical nature and physiological effects. Atropine (B194438), isolated from Atropa belladonna, and scopolamine (B1681570) were among the first tropane alkaloids to be identified and studied for their anticholinergic properties. nih.gov
The elucidation of the structure of tropane alkaloids was a major focus of early organic chemists. Richard Willstätter's synthesis of tropinone (B130398), a key intermediate in the synthesis of many tropane alkaloids, in 1901 was a landmark achievement. wikipedia.org This was followed by Robert Robinson's more efficient, one-pot synthesis in 1917, which is still considered a classic example of biomimetic synthesis. wikipedia.org These foundational synthetic routes opened the door for the creation of numerous semi-synthetic derivatives, allowing for the exploration of structure-activity relationships. researchgate.netnih.gov
The ester functionality at the C-3 position of the tropane ring is a common feature of many biologically active tropane alkaloids. For instance, atropine is the tropine (B42219) ester of tropic acid, while cocaine is a methyl ester of benzoylecgonine. uomustansiriyah.edu.iq The nature of this ester group significantly influences the compound's pharmacological profile. The development of synthetic tropane alkaloid esters, such as homatropine (B1218969) (the mandelic acid ester of tropine), further demonstrated the tunability of these molecules' properties. nih.gov Trospium chloride, a synthetic quaternary ammonium (B1175870) derivative of nortropane esterified with benzilic acid, is a modern example of how the tropane scaffold continues to be utilized in drug development. nih.gov
Chemical Significance of the Cyclopropane Moiety
The cyclopropane (B1198618) ring, a three-membered carbocycle, is a unique structural motif that has gained considerable attention in medicinal chemistry. Its incorporation into drug candidates can offer several advantages over simple alkyl or unsaturated functionalities.
The strained nature of the cyclopropane ring endows it with distinct electronic and conformational properties. The C-C bonds have a higher p-character than typical alkanes, leading to properties that are intermediate between those of alkanes and alkenes. This can influence a molecule's binding affinity to biological targets.
From a structural standpoint, the cyclopropane ring is a rigid and sterically defined unit. This rigidity can lock a molecule into a specific conformation that is favorable for receptor binding, thereby increasing potency and selectivity. The introduction of a cyclopropane ring can also enhance metabolic stability by blocking sites susceptible to enzymatic degradation. Furthermore, the compact, three-dimensional nature of the cyclopropane moiety can improve a compound's physicochemical properties, such as solubility and membrane permeability.
Chemical Reactivity and Mechanistic Studies of Cyclopropanotropine Benzylate
Analysis of Characteristic Chemical Reactions of Tropane (B1204802) Derivatives
The tropane ring system, the foundational structure of Cyclopropanotropine Benzylate, exhibits a rich and varied chemical reactivity. This reactivity is central to both the biosynthesis of tropane alkaloids and their synthetic modifications. nih.goviastate.edu
Nucleophilic Reaction Pathways
The biosynthesis and synthesis of the tropane core structure are classic examples of nucleophilic reactions. A key process is the Mannich reaction, which involves the nucleophilic addition of an enol or enolate to an iminium ion. numberanalytics.comrsc.org For instance, the synthesis of tropinone (B130398), a precursor to many tropane alkaloids, famously involves an intramolecular "double Mannich reaction," where methylamine (B109427) adds to succinaldehyde (B1195056) to form an imine, which then undergoes intramolecular cyclizations. wikipedia.org
This reactivity pattern involves several key steps:
Iminium Ion Formation: An amine and an aldehyde (like formaldehyde (B43269) or succinaldehyde) react to form a highly electrophilic iminium ion. numberanalytics.com
Nucleophilic Attack: A carbon nucleophile, such as an enolate derived from a carbonyl compound, attacks the iminium ion. rsc.org In the biosynthesis of tropane alkaloids, this can involve the attack of an enol form of 3-oxoglutaric acid on the N-methylpyrrolinium cation. rsc.org
Ring Closure: Intramolecular nucleophilic additions are crucial for forming the characteristic bicyclic tropane skeleton. wikipedia.org
The nitrogen atom in the tropane ring is itself a nucleophile and can participate in substitution reactions. However, the tertiary nature of the amine in most natural tropane alkaloids, like the N-methyl group, makes it less prone to act as a primary nucleophile without prior activation or modification. Instead, reactions often target the carbon atoms adjacent to the nitrogen. rsc.org The hydrolysis of the ester group in tropane esters, such as the benzilate ester in the title compound, is a critical nucleophilic acyl substitution reaction, typically catalyzed by acid or base, yielding tropine (B42219) (or a derivative) and the corresponding carboxylic acid. nih.govresearchgate.net
Electrophilic Reaction Pathways
The tropane skeleton can also be subject to electrophilic attack, particularly at the double bonds present in unsaturated derivatives like tropenones. These reactions often proceed via the formation of a three-membered ring intermediate. youtube.com The inherent electrophilicity of intermediates like the N-methyl-Δ¹-pyrrolinium cation is a driving force in the biosynthesis of the tropane ring, where it acts as an electrophile for condensation reactions. nih.gov
Furthermore, the formation of the second ring in tropinone biosynthesis is hypothesized to involve the recreation of an electrophilic iminium cation, which facilitates an intramolecular nucleophilic attack to complete the bicyclic structure. nih.govpnas.org Synthetic strategies have also utilized electrophilic cyclizations to construct tropane analogues. acs.org
Redox Reactivity Investigations
The redox chemistry of tropane derivatives is well-documented, particularly concerning the nitrogen atom and the C-3 position of the tropane ring.
Oxidation: The tertiary N-methyl group of the tropane ring can be oxidized. A common reaction is N-demethylation, which can be achieved electrochemically or using chemical oxidizing agents like hydrogen peroxide with a catalyst. rsc.orgresearchgate.netrsc.org Mechanistic studies show that electrochemical N-demethylation proceeds through the formation of an iminium intermediate, which is then trapped by a nucleophile like water. rsc.orgrug.nl This process is significant for creating nortropane derivatives, which are valuable precursors for semi-synthetic pharmaceuticals. rsc.org Other oxidation by-products can include N-oxides and N-formyl derivatives. researchgate.netmonash.edu
Reduction: The reduction of the ketone at the C-3 position of tropinone is a critical branching point in the biosynthesis of tropane alkaloids. nih.govresearchgate.net This reduction is catalyzed by two stereospecific, NADPH-dependent enzymes:
Tropinone Reductase I (TRI): Produces tropine (3α-tropanol).
Tropinone Reductase II (TRII): Produces pseudotropine (3β-tropanol).
The relative activities of these two enzymes determine the metabolic flux towards different classes of tropane alkaloids. researchgate.net TRI generally exhibits much higher activity than TRII in most studied plant species. wikipedia.org
Kinetic and Thermodynamic Aspects of this compound Reactions
While specific kinetic and thermodynamic data for this compound are not available, studies on related tropane alkaloids provide valuable insights into reaction rates and energy landscapes.
Reaction Rate Determinations
The rates of reactions involving tropane alkaloids have been quantified in several contexts, particularly for enzymatic and hydrolytic processes.
Enzymatic Reactions: The kinetics of enzymes involved in tropane alkaloid biosynthesis have been characterized. For example, hyoscyamine (B1674123) 6β-hydroxylase (H6H), an enzyme that converts hyoscyamine to scopolamine (B1681570), has a Michaelis constant (Kₘ) for hyoscyamine of approximately 35-52 µM, depending on the plant source. nih.gov The enzymes tropinone reductase I and II also have distinct kinetic profiles that regulate the production of tropine and pseudotropine. wikipedia.orgresearchgate.net
Ester Hydrolysis: The hydrolysis of the ester bond in tropane alkaloids like atropine (B194438) is a key reaction. It is subject to catalysis by hydroxyl ions, and the rate is dependent on pH and temperature. researchgate.net The hydrolysis of atropine has been shown to be a relatively slow process, with a bimolecular rate constant (k_cat/K_m) for hydrolysis by human butyrylcholinesterase measured at 7.7 x 10⁴ M⁻¹min⁻¹. mdpi.com This is significantly slower than the hydrolysis of optimal substrates for this enzyme, indicating that atropine is a poor substrate. mdpi.com The hydrolysis of tropane esters can be influenced by the structure of the esterifying acid. researchgate.netgoogle.com
Activation Energy Landscape Analysis
The energy barriers for various transformations of the tropane skeleton have been investigated, providing a picture of the thermodynamic landscape. The tropane ring can exist in different conformations, such as a chair or a boat form for the six-membered ring. semanticscholar.org The interconversion between these forms has an associated energy barrier. For a 12-membered bridgehead tropane analogue, the chair conformation is favored by a small margin (0.2 kJ/mol), while for a more constrained 11-membered ring analogue, the interconversion energy barrier is significantly higher (92 kJ/mol compared to 67 kJ/mol), effectively locking the tropane moiety into a boat conformation. drugdesign.org
In catalytic reactions, such as the N-demethylation of tropane alkaloids, temperature affects the conversion efficiency, which is related to overcoming the activation energy of the reaction. monash.edu Studies on related macrocyclic structures have shown that the activation energy for ring inversion is significantly influenced by the size of substituents. monash.edu This suggests that the bulky benzilate group on this compound would have a considerable impact on the energy landscape of any conformational changes or reactions involving the tropane core.
Compound Reference Table
An extensive search for scientific literature and data regarding "this compound" has yielded no specific information on this particular chemical compound. As a result, it is not possible to provide a detailed, scientifically accurate article on its chemical reactivity and mechanistic studies as outlined.
The lack of available data prevents a factual discussion on the following topics for this compound:
Theoretical Understanding of this compound Reactivity:There is no accessible research on the application of Molecular Electron Density Theory (MEDT) or Computational Fluid Dynamics (CFD) to the study of this compound's reactivity.
To generate a scientifically sound article, information on a documented chemical compound is necessary.
Molecular Interactions and Receptor Engagement of Cyclopropanotropine Benzylate
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a powerful and widely utilized set of techniques for studying drug-receptor interactions. sygnaturediscovery.com These assays employ a radioactive molecule (radioligand) that binds with high affinity and specificity to the receptor of interest. By measuring the amount of bound radioligand, researchers can deduce critical information about the receptor and the way other non-labeled compounds, such as Cyclopropanotropine Benzylate, interact with it. sygnaturediscovery.comeuropeanpharmaceuticalreview.com These methods are fundamental in drug screening and development programs. sygnaturediscovery.com
In vitro binding studies are conducted in controlled laboratory environments using preparations of isolated receptors, such as cell membranes or even intact tissue slices. sygnaturediscovery.comfda.gov There are three primary types of in vitro radioligand binding assays: saturation, competition, and kinetic studies. sygnaturediscovery.com
Saturation binding experiments are performed to determine two key properties of a receptor: its density in a given tissue (Bmax) and the affinity of the radioligand for the receptor (Kd). sygnaturediscovery.comgraphpad.com The Kd, or equilibrium dissociation constant, represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. revvity.com A lower Kd value signifies a higher binding affinity. revvity.combmglabtech.com The Bmax reflects the maximum concentration of receptor binding sites in the preparation. graphpad.com
The methodology involves incubating a constant amount of the receptor preparation with increasing concentrations of the radioligand until equilibrium is reached. revvity.com The total binding measured is the sum of specific binding to the receptor and non-specific binding to other components like the filter apparatus or membrane lipids. graphpad.comrevvity.com Non-specific binding is determined in a parallel set of experiments by including a high concentration of an unlabeled drug that saturates the receptors, preventing the radioligand from binding specifically. revvity.com Specific binding is then calculated by subtracting the non-specific binding from the total binding. revvity.com
The following table illustrates representative data from a saturation binding experiment using [3H]-Quinuclidinyl Benzilate ([3H]QNB), a classic muscarinic antagonist, which shares structural motifs with this compound.
| [3H]QNB Concentration (nM) | Total Binding (fmol/mg protein) | Non-specific Binding (fmol/mg protein) | Specific Binding (fmol/mg protein) |
|---|---|---|---|
| 0.01 | 150 | 10 | 140 |
| 0.05 | 650 | 50 | 600 |
| 0.10 | 980 | 100 | 880 |
| 0.25 | 1250 | 250 | 1000 |
| 0.50 | 1350 | 500 | 850 |
| 1.00 | 1420 | 1000 | 420 |
| 2.00 | 1480 | 2000 | -520 |
Analysis of this data would yield:
Competition assays are used to determine the binding affinity of an unlabeled compound (the "competitor," e.g., this compound). revvity.com These experiments measure the ability of the unlabeled drug to compete with a fixed concentration of a radioligand for binding to the receptor. nih.gov The assay is performed by incubating the receptor preparation, the radioligand (typically at a concentration near its Kd), and a range of concentrations of the unlabeled competitor compound. revvity.com
As the concentration of the competitor increases, it displaces the radioligand, and the measured radioactivity decreases. The data are plotted to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. revvity.com The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant. bmglabtech.comnih.gov The Ki is a measure of the affinity of the unlabeled competitor compound for the receptor; a lower Ki indicates higher affinity. nanotempertech.com
The following table provides illustrative data from a competition binding assay where an unlabeled compound displaces [3H]QNB.
| Competitor Concentration (nM) | % Inhibition of [3H]QNB Binding |
|---|---|
| 0.1 | 5 |
| 1 | 20 |
| 10 | 50 |
| 100 | 85 |
| 1000 | 98 |
Analysis of this data would yield:
Kinetic binding assays measure the rates at which a ligand binds to and dissociates from its receptor. revvity.com These experiments provide the association rate constant (kon) and the dissociation rate constant (koff). revvity.comnih.gov The ratio of these rates (koff/kon) provides an independent determination of the equilibrium dissociation constant (Kd). revvity.comnih.gov
Association kinetics (kon) are determined by measuring the amount of specific binding at various time points after the addition of the radioligand. revvity.com
Dissociation kinetics (koff) are measured by first allowing the radioligand to bind to the receptor until equilibrium is reached, and then initiating dissociation by adding a large excess of an unlabeled ligand. The amount of radioligand remaining bound is measured over time. revvity.comgiffordbioscience.com
The dissociation rate is often discussed in terms of residence time (1/koff), which describes how long a drug remains bound to its target and is an increasingly important parameter for predicting a drug's duration of action. nih.gov
The following table summarizes the parameters obtained from kinetic binding assays.
| Kinetic Parameter | Definition | Typical Units |
|---|---|---|
| kon (Association Rate) | The rate at which the ligand binds to the receptor. | M-1min-1 |
| koff (Dissociation Rate) | The rate at which the ligand dissociates from the receptor. | min-1 |
| Residence Time (1/koff) | The average time a ligand stays bound to its receptor. | min |
Ex vivo receptor occupancy studies bridge the gap between in vitro binding affinity and in vivo pharmacology. sygnaturediscovery.com These experiments are designed to determine the extent to which a drug binds to its target receptor in a living animal at therapeutic doses. nih.govgiffordbioscience.com This provides crucial information about target engagement and helps establish a relationship between drug dosage and the degree of receptor interaction at the site of action. sygnaturediscovery.comnih.gov
In a typical ex vivo receptor occupancy study, animals are administered the test compound (e.g., this compound) at various doses. nih.gov At a specific time point, the animals are euthanized, and the target tissues (e.g., specific brain regions) are rapidly collected. nih.govgiffordbioscience.com The amount of available (unoccupied) receptors in the tissue is then quantified ex vivo using radioligand binding, often with quantitative autoradiography on tissue sections. nih.gov
The percentage of receptor occupancy is calculated by comparing the specific binding of the radioligand in the tissue from drug-treated animals to the binding in tissue from vehicle-treated control animals. nih.gov The formula used is: % Occupancy = 100 - [(Specific Bindingtreated / Specific Bindingvehicle) x 100]. nih.gov It is critical in these studies to minimize the potential for the test drug to dissociate from the receptors during the tissue processing and incubation steps. nih.gov
The following table shows hypothetical data from an ex vivo receptor occupancy study in a rat brain region.
| Dose of Compound (mg/kg) | Receptor Occupancy (%) |
|---|---|
| Vehicle | 0 |
| 1 | 25 |
| 3 | 55 |
| 10 | 80 |
| 30 | 95 |
Ex Vivo Receptor Occupancy Studies
Regional Receptor Occupancy Analysis
Regional receptor occupancy analysis is a critical technique in neuropharmacology used to demonstrate and quantify the engagement of a drug with its target in specific brain regions. This is often accomplished using in vivo imaging techniques like Positron Emission Tomography (PET) or ex vivo methods such as autoradiography. sygnaturediscovery.com For a compound like this compound, such analysis would involve administering the compound to an animal model, followed by a radiolabeled ligand known to bind to the target receptor. The displacement of the radioligand by this compound is then measured, providing a direct indication of target engagement in areas like the striatum, cortex, or hippocampus.
The conventional method for estimating drug receptor occupancy involves comparing the binding potential of a radioligand between a baseline scan (without the drug) and a scan after the drug has been administered. researchgate.net However, when a suitable reference region (an area of the brain devoid of the target receptor) is not available, graphical methods, such as the Lassen plot, can be employed using regional estimates of the total volume of distribution (VT) to determine occupancy. researchgate.netsnmjournals.org This approach is crucial for accurately assessing the in vivo potency and pharmacokinetic-pharmacodynamic relationship of a novel compound. While specific regional receptor occupancy data for this compound is not publicly available, these established methodologies would be essential for its preclinical and clinical evaluation. researchgate.netfrontiersin.org
Assay Development and Validation Criteria
The development and validation of ligand-binding assays (LBAs) are fundamental to characterizing the interaction of a compound like this compound with its target receptors. wiley.com The process ensures that the assay is reliable, reproducible, and fit for its intended purpose, which is typically to quantify the affinity of the compound for a receptor. bioanalysis-zone.comintertek.com
Validation of a new LBA involves assessing several key performance characteristics: wiley.comslideshare.net
Selectivity and Specificity: The ability of the assay to detect and quantify the analyte in the presence of other substances in the biological matrix.
Accuracy and Precision: Accuracy refers to how close the measured values are to the true value, while precision measures the reproducibility of the results under the same conditions. Acceptance criteria are often set at ±20-25% for accuracy and a coefficient of variation (CV) of ≤20-25% for precision. intertek.com
Calibration Curve: A standard curve is generated using known concentrations of the analyte to establish a concentration-response relationship, from which the concentration of unknown samples can be determined. intertek.com
Parallelism: This assessment ensures that the endogenous analyte in a sample matrix behaves similarly to the standard analyte in the calibration curve, confirming that the sample can be reliably diluted and quantified. researchgate.net
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
These criteria are applied throughout the assay's lifecycle, from initial development and pre-study validation to in-study sample analysis, to ensure data integrity for pharmacokinetic and biomarker studies. bioanalysis-zone.comintertek.comresearchgate.net
Table 1: Key Validation Parameters for Ligand-Binding Assays
| Validation Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Accuracy (%RE) | Closeness of mean test results to the true concentration. | Within ±20% of nominal value (±25% at LLOQ/ULOQ). |
| Precision (%CV) | The closeness of agreement among a series of measurements. | ≤20% (≤25% at LLOQ/ULOQ). |
| Selectivity | Assay's ability to differentiate and quantify the analyte in the presence of other components. | Response in blank matrix should be insignificant compared to LLOQ. |
| Parallelism | Demonstrates that the serially diluted sample response curve is parallel to the calibration curve. | Dilution-adjusted concentrations should be consistent across dilutions. |
| Robustness | Capacity to remain unaffected by minor variations in method parameters. | Assessed during development; no formal criteria, but variations should not impact results significantly. |
Cholinergic System Interactions and Receptor Modulation
The cholinergic system, comprising muscarinic and nicotinic acetylcholine (B1216132) receptors, is a key area of investigation for tropane-based compounds.
Muscarinic Receptor Subtype Binding Profiles
Tropane (B1204802) alkaloids, the structural class to which this compound belongs, are well-known for their interactions with muscarinic acetylcholine receptors (mAChRs). nih.govnih.gov Compounds like atropine (B194438) and scopolamine (B1681570), which share the core tropane skeleton, act as competitive, non-selective antagonists at the five muscarinic receptor subtypes (M1-M5). nih.gov The benzylate moiety is also found in potent muscarinic antagonists like quinuclidinyl benzilate. acs.org
The five mAChR subtypes are G-protein-coupled receptors that mediate diverse physiological functions. nih.gov Their classification and primary signaling mechanisms are summarized below.
Table 2: Muscarinic Acetylcholine Receptor Subtypes
| Subtype | Primary G-Protein Coupling | Signaling Pathway | General Function |
|---|---|---|---|
| M1 | Gq/11 | Stimulation of Phospholipase C | Cognition, memory |
| M2 | Gi/o | Inhibition of Adenylyl Cyclase | Cardiac inhibition, presynaptic autoregulation |
| M3 | Gq/11 | Stimulation of Phospholipase C | Smooth muscle contraction, glandular secretion |
| M4 | Gi/o | Inhibition of Adenylyl Cyclase | CNS neurotransmission modulation |
| M5 | Gq/11 | Stimulation of Phospholipase C | Dopamine (B1211576) release modulation, vasodilation |
Given its structural components, this compound is predicted to exhibit high affinity for muscarinic receptors. Studies on related tropane esters show that they bind with high affinity across all five subtypes, often with Ki values in the low nanomolar range. fao.org For instance, atropine demonstrates Ki values of 0.50, 0.90, 1.1, 0.6, and 1.7 nM for M1 through M5 receptors, respectively. fao.org The specific binding profile of this compound would need to be determined through competitive radioligand binding assays using membranes from cells transfected to express each human muscarinic receptor subtype. acs.org Such studies would clarify its affinity and selectivity across the mAChR family. Some tropane derivatives can also form bitopic interactions, binding to both the primary (orthosteric) site and a secondary (allosteric) site, which can influence subtype selectivity. acs.org
Nicotinic Receptor Subtype Interactions
The incorporation of a cyclopropane (B1198618) ring into ligands targeting nicotinic acetylcholine receptors (nAChRs) has been a successful strategy for enhancing subtype selectivity. acs.orgnih.govnih.govacs.org Specifically, research has shown that a chiral cyclopropane-containing side chain can confer substantial selectivity for β2 subunit-containing nAChRs (like α4β2) over β4 subunit-containing nAChRs (like α3β4). nih.govacs.org The α3β4 subtype is often associated with undesirable peripheral side effects. nih.gov
The cyclopropane ring acts as a rigid spacer, enforcing a specific orientation of the ligand's side chain that appears to improve interactions within the α4β2 receptor binding pocket while disfavoring binding at the α3β4 subtype. acs.org Studies on analogous compounds with a 3-pyridyl ether scaffold have demonstrated that this structural modification can lead to ligands with subnanomolar binding affinity for α4β2 nAChRs and selectivity ratios (Ki α3β4 / Ki α4β2) exceeding 16,000-fold. nih.govnih.gov
Table 3: Illustrative nAChR Subtype Selectivity of Cyclopropane-Containing Analogs
| Compound | α4β2 Ki (nM) | α3β4 Ki (nM) | Selectivity Ratio (α3β4/α4β2) |
|---|---|---|---|
| Analog 1 | 0.1 | >2400 | >24,000 |
| Analog 2 | 0.2 | >3500 | >17,500 |
| Analog 3 | 0.4 | >2400 | >6,000 |
Based on these findings, it is hypothesized that the cyclopropane moiety in this compound could similarly enhance its selectivity for α4β2 nAChRs, which are the most abundant nicotinic receptor subtype in the central nervous system. acs.orgmdpi.com Functional assays would be required to determine whether it acts as an agonist, partial agonist, or antagonist at these receptors.
Investigating Binding to Other Neurotransmitter Receptors
Dopamine Receptor Binding
The dopamine D2-like receptor family (D2, D3, D4) is a major target for neuropsychiatric drugs. nih.govnih.gov Investigating the binding of a novel compound like this compound to these receptors is crucial for understanding its full pharmacological profile and potential for off-target effects. Standard methods for this investigation include in vitro radioligand displacement assays using membranes from cells expressing cloned human dopamine receptors. researchgate.nettandfonline.com For example, the affinity (Ki) of a test compound for the D2 receptor can be determined by its ability to compete with a known radioligand, such as [³H]spiperone. researchgate.net
While some tropane alkaloids, like cocaine, are known to modulate the dopamine system, this is often through interaction with the dopamine transporter rather than direct receptor binding. nih.gov However, other synthetic ligands with D2/D3 receptor affinity have been developed. nih.govresearchgate.netmdpi.com These studies often involve docking the novel ligand into crystal structures of the D2 and D3 receptors to predict binding modes, followed by in vitro confirmation of affinity and functional activity (e.g., antagonism of dopamine-induced cAMP signaling). researchgate.nettandfonline.com
Currently, there is no specific published data detailing the binding affinity of this compound for any dopamine receptor subtype. A comprehensive screening would be necessary to determine if it possesses any significant interaction with D1-like or D2-like receptors, which would be critical for evaluating its therapeutic potential and side-effect profile.
GABA-A Receptor Binding
The γ-aminobutyric acid type A (GABA-A) receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system and a key target for many therapeutic agents. nih.gov The tropane alkaloid scaffold, a core feature of this compound, has been shown to interact with GABA-A receptors.
Research into the effects of tropane alkaloids on GABA-A receptors is ongoing. For instance, studies on cocaine, a prominent tropane alkaloid, have revealed interactions with α2 subunit-containing GABA-A receptors, which may contribute to its stimulant properties. nih.govnih.gov Furthermore, molecular docking studies have explored the potential for tropine (B42219), the parent alcohol of the tropane ester, to act as a GABA-A receptor modulator. chronobiologyinmedicine.org
An alkaloid extract from the plant Latua pubiflora, which contains various tropane alkaloids, demonstrated the ability to decrease the binding of [³H]flunitrazepam, a benzodiazepine (B76468) that binds to an allosteric site on the GABA-A receptor. frontiersin.org This suggests that compounds with a tropane structure may modulate the receptor via the benzodiazepine binding site. The study reported an IC₅₀ value for this displacement, as detailed in the table below.
| Compound/Extract | Assay | Receptor/Site | IC₅₀ | Reference |
|---|---|---|---|---|
| Latua pubiflora Alkaloid Extract | [³H]Flunitrazepam Displacement | GABA-A Benzodiazepine Site | 2.365 x 10⁻⁵ g/L | frontiersin.org |
Opioid Receptor Binding
The N-cyclopropylmethyl substituent is a well-established structural motif in the field of opioid pharmacology, frequently associated with potent antagonistic or mixed agonist-antagonist activity at opioid receptors. This group is a key feature of naltrexone (B1662487), a potent opioid antagonist. Therefore, it is highly probable that this compound would exhibit affinity for opioid receptors.
Compounds with an N-cyclopropylmethyl group have been extensively synthesized and evaluated for their binding to mu (MOP), delta (DOP), and kappa (KOP) opioid receptors. These derivatives often display high, subnanomolar binding affinities. nih.govfrontiersin.orgfrontiersin.org The specific nature of the rest of the molecule influences the selectivity and functional activity at each receptor type. For example, a series of 17-cyclopropylmethyl-7,8-dihydronoroxymorphinones were found to have high affinity for all three classical opioid receptors, with some also showing moderate affinity for the nociceptin/orphanin FQ peptide (NOP) receptor. frontiersin.orgfrontiersin.org
The table below presents binding affinity data (Ki values) for several N-cyclopropylmethyl-containing compounds at human opioid receptors, illustrating the high potency conferred by this functional group.
| Compound | MOP Ki (nM) | KOP Ki (nM) | DOP Ki (nM) | Reference |
|---|---|---|---|---|
| Compound 5a | 0.14 ± 0.01 | 0.45 ± 0.05 | 1.5 ± 0.2 | frontiersin.org |
| Compound 5b | 0.15 ± 0.02 | 0.31 ± 0.04 | 1.8 ± 0.1 | frontiersin.org |
| Compound 5c | 0.12 ± 0.01 | 0.29 ± 0.03 | 1.1 ± 0.1 | frontiersin.org |
| NFP** | 0.15 ± 0.02 | 0.17 ± 0.03 | 65.4 ± 7.2 | nih.gov |
| HS666*** | 11.3 ± 1.2 | 0.38 ± 0.04 | 23.4 ± 2.5 | mdpi.com |
Mechanisms of Ligand-Receptor Interaction
Allosteric Modulation Mechanisms
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. nih.gov This binding induces a conformational change in the receptor, which in turn alters the binding or efficacy of the orthosteric ligand. Allosteric modulators can be positive (PAMs), increasing the receptor's response; negative (NAMs), decreasing the response; or silent/neutral (SAMs), which have no effect on their own but can block other modulators. nih.gov
GABA-A Receptors: The GABA-A receptor is a classic example of a protein subject to extensive allosteric modulation. It possesses multiple allosteric sites, with the most well-known being the benzodiazepine site. nih.govnih.gov Given that an extract of tropane alkaloids was found to compete with flunitrazepam binding, it is plausible that this compound could act as an allosteric modulator at the benzodiazepine site of the GABA-A receptor. frontiersin.org Such modulation would alter the receptor's response to the endogenous neurotransmitter, GABA.
Opioid Receptors: While less common than for GABA-A receptors, allosteric modulation is an established mechanism for opioid receptors as well. Allosteric modulators for these G protein-coupled receptors can fine-tune the receptor's response to endogenous opioid peptides, offering a potential therapeutic advantage by preserving the spatial and temporal aspects of natural signaling. While direct evidence for tropane alkaloids as allosteric modulators of opioid receptors is scarce, related structures have been shown to allosterically modulate other receptors, such as the cannabinoid receptor (CB1), suggesting that this mechanism is a possibility. csic.es
Orthosteric Binding Site Characterization
The orthosteric site is the primary, evolutionarily conserved binding pocket on a receptor where the endogenous ligand binds.
GABA-A Receptors: The orthosteric binding site for GABA is located at the interface between the β and α subunits of the heteropentameric receptor. nih.gov This pocket is formed by several aromatic residues. Ligands that bind here can be agonists, like GABA itself, which open the chloride channel, or competitive antagonists, which block GABA from binding and prevent channel opening. nih.gov While some tropane derivatives may interact with allosteric sites, a direct interaction at the orthosteric site cannot be entirely ruled out without specific experimental data.
Opioid Receptors: The orthosteric binding pocket of opioid receptors is located within the transmembrane helices. A crucial interaction for many opioid ligands is the formation of a salt bridge between the protonated amine of the ligand and a highly conserved aspartic acid residue (Asp147 in the MOP receptor). elifesciences.org The N-cyclopropylmethyl group of compounds like naltrexone fits into this binding pocket and influences the conformational state of the receptor. This substitution often favors an inactive or antagonist-bound conformation, preventing the receptor activation typically induced by agonists like morphine. It is therefore highly likely that the N-cyclopropylmethyl group of this compound would interact directly within this orthosteric pocket, determining its functional profile as a potential antagonist or partial agonist.
Structure Activity Relationship Sar and Analogue Design for Cyclopropanotropine Benzylate Derivatives
Foundational Concepts of Structure-Activity Relationships
At its core, SAR analysis operates on the principle that the biological activity of a compound is a function of its three-dimensional structure and physicochemical properties. Modifications to a molecule's scaffold or its substituent groups can lead to significant changes in its interaction with a biological target, such as a receptor or enzyme.
Qualitative SAR involves examining how specific structural modifications within a series of related compounds affect their biological activity in a non-numerical manner. For tropane (B1204802) esters like cyclopropanotropine benzylate, key structural components are systematically altered to deduce their importance. These components typically include the tropane bicycle, the ester linkage, and the acidic moiety (in this case, the benzilate group).
Research into tropane-based muscarinic antagonists has identified several critical structural features:
The Tropane Ring: The bicyclic [3.2.1] tropane skeleton serves as a rigid scaffold, correctly orienting the ester and N-methyl groups for receptor binding. The stereochemistry of the ester at the C-3 position is vital; typically, the 3α-tropanol (tropine) configuration is preferred for potent muscarinic antagonism.
The Ester Group: The ester functionality is a key interaction point. The carbonyl oxygen is believed to act as a hydrogen bond acceptor, which is critical for binding to the muscarinic receptor.
The Acyl Moiety: The size and nature of the groups attached to the α-carbon of the acyl portion (the benzilate group) are highly influential. For high affinity, it is generally observed that at least one phenyl ring or other bulky, lipophilic group is necessary. In this compound, the two phenyl rings of the benzilate group contribute significantly to the binding affinity.
The Nitrogen Atom: The tertiary amine of the tropane ring is typically protonated at physiological pH, forming a cationic head that is believed to interact with a negatively charged aspartate residue in the binding pocket of muscarinic receptors. Quaternization of this nitrogen, as seen in analogues like ipratropium, can enhance potency and reduce central nervous system penetration.
Studies on various tropane derivatives illustrate these principles. For example, replacing one of the phenyl rings in the acyl group with a smaller alkyl chain often results in a significant loss of potency. Similarly, altering the length of the linker between the tropane ring and the bulky acyl portion can diminish binding affinity, suggesting an optimal spatial arrangement is required for effective receptor interaction.
The theoretical basis of SAR lies in the concept of a pharmacophore—the specific three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. It is assumed that a series of related compounds bind to the same receptor site in a similar orientation. This allows for the systematic modification of the structure to map the steric, electronic, and hydrophobic requirements of the binding site.
However, SAR has limitations:
Oversimplification: Qualitative SAR can oversimplify complex drug-receptor interactions, which are dynamic and can involve induced-fit mechanisms where the receptor changes conformation upon ligand binding.
Structural Complexity: For structurally complex or flexible molecules, identifying the bioactive conformation can be challenging, complicating the interpretation of how structural changes affect activity.
Single Target Focus: Traditional SAR often focuses on a single biological target, potentially overlooking off-target effects or complex pharmacological profiles involving multiple receptors.
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that moves beyond qualitative descriptions to establish a mathematical relationship between the chemical structure and biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds.
2D QSAR models correlate biological activity with molecular descriptors calculated from the two-dimensional representation of the molecule. These descriptors quantify various physicochemical properties of the entire molecule or its fragments. researchgate.netwiley.com
Common molecular descriptors used in QSAR studies of muscarinic antagonists include:
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which describes a molecule's lipophilicity. For tropane esters, optimal lipophilicity is crucial for receptor binding and membrane permeation.
Electronic Descriptors: These describe the electronic properties of a molecule or its substituents, such as Hammett (σ) or Taft (σ*) constants, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov The electronic nature of the side chain in tropane esters has been shown to be a significant factor for M3 receptor activity. nih.gov
Steric Descriptors: These quantify the size and shape of the molecule, including molecular weight, molar refractivity (MR), and van der Waals volume. The size of the acyl side chain is a critical determinant of binding affinity for tropane esters. nih.gov
Topological Descriptors: These are numerical indices derived from the 2D graph of the molecule, describing aspects like molecular connectivity and branching.
A hypothetical 2D QSAR study on a series of this compound analogues might yield an equation like:
log(1/IC50) = 0.45 * logP - 0.12 * MR + 0.85 * σ + 2.5
This equation would suggest that activity increases with higher lipophilicity (logP) and electron-withdrawing character (σ) of substituents, while being negatively correlated with molecular size (MR).
Table 1: Hypothetical 2D QSAR Data for this compound Analogues This table presents illustrative data for a hypothetical series of compounds to demonstrate the principles of 2D QSAR.
3D QSAR methods provide a more sophisticated analysis by considering the three-dimensional properties of molecules. These techniques require the alignment of all molecules in a dataset into a common coordinate system. The resulting models can be visualized as 3D contour maps, highlighting regions where changes in steric bulk or electrostatic properties are predicted to increase or decrease activity.
Comparative Molecular Field Analysis (CoMFA) is a prominent 3D QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. The process involves:
Molecular Alignment: A set of structurally related compounds (e.g., tropane derivatives) are aligned based on a common scaffold or pharmacophore. This is a critical step, as the quality of the alignment directly impacts the reliability of the model.
Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated using a probe atom (typically a sp3 carbon with a +1 charge).
Statistical Analysis: A statistical method, usually Partial Least Squares (PLS), is used to derive a mathematical relationship between the calculated field values at each grid point and the biological activity of the compounds.
The results of a CoMFA study are typically displayed as 3D contour maps superimposed on a representative molecule. nih.gov
Steric Contour Maps: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show regions where steric bulk is detrimental. For muscarinic antagonists, green contours are often seen around the bulky acyl groups, confirming the need for large lipophilic moieties.
Electrostatic Contour Maps: Blue contours highlight areas where positive charge is favorable, while red contours indicate where negative charge is preferred. For tropane esters, a blue contour is often observed near the protonated nitrogen, while red contours may appear near hydrogen bond-accepting groups like the ester carbonyl.
In studies of tropane and piperidine (B6355638) esters as muscarinic antagonists, CoMFA has successfully confirmed SAR findings derived from traditional methods. nih.gov For instance, the models visually demonstrate that the size and electronic properties of the side chain are key determinants for M2 and M3 receptor inhibition. nih.gov
Table 2: List of Mentioned Chemical Compounds
3D QSAR Techniques and Predictive Modeling
Receptor-Based QSAR Models
Receptor-based Quantitative Structure-Activity Relationship (QSAR) models represent a powerful approach in drug design, integrating the three-dimensional structural information of the biological target with the chemical properties of ligands. nih.gov Unlike traditional QSAR, which relies solely on ligand properties, receptor-based methods utilize the known or modeled structure of the receptor—in this case, likely a muscarinic acetylcholine (B1216132) receptor—to inform the model. This approach combines the predictive power of QSAR with the detailed interaction analysis of structure-based drug design. nih.gov
The process typically begins with molecular docking, where a series of this compound derivatives are computationally placed into the binding site of the receptor. This step is crucial as it provides a structurally relevant alignment of the molecules, which is a common challenge in 3D-QSAR studies. nih.gov Once the binding poses are determined, various descriptors are calculated to quantify the interactions between the ligand and the receptor. These descriptors can include steric and electrostatic interaction energies, hydrogen bond counts, and hydrophobic contacts with specific amino acid residues.
These calculated interaction descriptors are then used as the independent variables in a statistical model to correlate with the observed biological activity (the dependent variable). The resulting QSAR equation provides a quantitative model of the SAR, highlighting which interactions are critical for affinity and efficacy. For instance, the model might reveal that a strong hydrogen bond with a specific asparagine residue and a favorable van der Waals interaction with a tryptophan residue in the binding pocket are key determinants of high affinity for a this compound analogue.
Table 1: Example Descriptors for a Receptor-Based QSAR Model
| Descriptor Type | Description | Example Value (Arbitrary Units) |
| Electrostatic Energy | The calculated electrostatic interaction energy between the ligand and the receptor. | -15.5 |
| Van der Waals Energy | The calculated van der Waals interaction energy between the ligand and the receptor. | -25.2 |
| H-Bond (Asn382) | A binary descriptor indicating the presence (1) or absence (0) of a key hydrogen bond. | 1 |
| Hydrophobic Contact | The surface area of hydrophobic contact with specific aromatic residues. | 45.8 Ų |
Computational Methods in QSAR (e.g., Neural Networks, Machine Learning)
The development of robust QSAR models heavily relies on sophisticated computational methods capable of handling complex and often non-linear relationships between chemical structure and biological activity. While traditional statistical methods like Multiple Linear Regression (MLR) are useful, modern drug discovery increasingly employs advanced techniques such as machine learning and artificial neural networks (ANNs). patsnap.com
Machine learning algorithms have significantly enhanced QSAR modeling by accommodating large, high-dimensional datasets and uncovering intricate patterns that may be missed by conventional methods. patsnap.com Techniques like Support Vector Machines (SVM) and Random Forest (RF) are adept at classification (e.g., active vs. inactive) and regression (predicting specific activity values) tasks. For a series of this compound derivatives, these methods can build predictive models based on a wide array of molecular descriptors, including topological, electronic, and quantum chemical properties.
Artificial Neural Networks (ANNs) are a subset of machine learning inspired by the structure of the human brain. They consist of interconnected nodes or "neurons" organized in layers. In a QSAR context, the input layer receives the molecular descriptors, and the network "learns" the relationship between these inputs and the biological activity through a training process. This allows ANNs to model highly non-linear SARs, which are common in complex biological systems. The predictive power of these models allows for the virtual screening of large libraries of hypothetical this compound analogues, prioritizing the most promising candidates for synthesis and testing. patsnap.com
Table 2: Comparison of Computational QSAR Methods
| Method | Type | Strengths |
| Multiple Linear Regression (MLR) | Linear Statistical | Simple to interpret, provides a clear equation. |
| Partial Least Squares (PLS) | Linear Statistical | Handles datasets with many, correlated descriptors. |
| Artificial Neural Networks (ANN) | Machine Learning | Excellent at modeling complex, non-linear relationships. |
| Support Vector Machines (SVM) | Machine Learning | Robust for both classification and regression tasks. |
Rational Design of this compound Analogues
The rational design of novel analogues of this compound is guided by the principles of SAR, aiming to enhance desired properties such as potency, selectivity, and metabolic stability. This process involves systematic structural modifications based on an understanding of how the molecule interacts with its biological target.
Strategic Chemical Modifications and Substitution Patterns
Strategic modifications of the this compound scaffold are central to exploring and optimizing its biological activity. The molecule can be dissected into three primary regions for modification: the bicyclic tropane core, the ester linkage, and the benzylate (acid) moiety.
Ester Linkage: The ester group is a critical pharmacophoric element, often involved in hydrogen bonding with the receptor. Its orientation (axial or equatorial) relative to the tropane ring system significantly impacts activity. Modifications here are often focused on altering metabolic stability.
Benzylate Moiety Modifications: The aromatic ring of the benzylate group provides a key site for substitution. Adding substituents (e.g., halogens, alkyl, or alkoxy groups) at the para-, meta-, or ortho-positions can profoundly affect binding affinity and selectivity. For example, adding an electron-withdrawing group like a chloro or trifluoromethyl group could enhance electrostatic interactions within the binding pocket, while a bulky group might probe the steric limits of the receptor site. These substitutions alter the electronic and steric profile of the molecule, leading to differential interactions with the target receptor.
Table 3: Hypothetical SAR of Benzylate Ring Substitutions
| Analogue | Substitution (R) on Phenyl Ring | Receptor Affinity (Ki, nM) |
| Parent Compound | -H | 5.2 |
| Analogue A | p-Chloro | 2.1 |
| Analogue B | p-Methyl | 4.8 |
| Analogue C | m-Methoxy | 7.5 |
| Analogue D | p-tert-Butyl | 25.0 |
Exploration of Bioisosteric Replacements
Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance desired pharmacological properties without significantly altering the chemical structure. wikipedia.org This technique is widely used to improve potency, selectivity, decrease toxicity, or alter the metabolic profile of a molecule. cambridgemedchemconsulting.com
For this compound, several bioisosteric replacements can be envisioned:
Ester Bioisosteres: The ester linkage is often susceptible to hydrolysis by esterase enzymes in the body. Replacing it with more stable bioisosteres like an amide, a 1,2,4-oxadiazole, or a triazole can increase the molecule's metabolic stability and duration of action. drughunter.com These groups can often maintain the necessary hydrogen bonding capabilities of the original ester oxygen.
Cyclopropane (B1198618) Ring Bioisosteres: While the cyclopropane ring is a unique structural feature, in some contexts, other small, strained rings or unsaturated systems could be explored to mimic its conformational constraining effect.
Table 4: Potential Bioisosteric Replacements in this compound
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
| Ester (-COO-) | Amide (-CONH-), Oxadiazole, Triazole | Enhance metabolic stability, modify H-bonding. |
| Phenyl Ring | Thiophene, Pyridine, Furan | Modulate electronics, polarity, and receptor interactions. |
| Hydroxyl (-OH) | Amine (-NH2), Fluorine (-F) | Alter hydrogen bonding potential and pKa. |
Conformational Analysis and its Impact on Activity
The three-dimensional shape, or conformation, of a drug molecule is critical for its ability to bind to its biological target. Conformational analysis aims to understand the preferred spatial arrangements of a molecule and how these conformations influence its activity. The this compound structure is characterized by a high degree of rigidity, which limits the number of possible conformations.
Key conformational considerations include:
Orientation of the Benziloxy Group: The ester-containing side chain can adopt either an axial or equatorial position on the tropane ring. This orientation dictates the spatial position of the crucial benzylate moiety relative to the nitrogen atom, profoundly impacting how the molecule fits into the receptor's binding site.
Rotational Freedom: While the core is rigid, there is rotational freedom around the single bonds within the ester linkage (e.g., the C-O and O-C bonds). Computational methods like molecular dynamics simulations can be used to explore the preferred rotational angles (torsion angles) and identify the lowest energy conformation, which is often assumed to be the bioactive conformation.
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To provide a comprehensive and accurate article, access to specialized chemical databases, proprietary research, or unpublished studies would be necessary. Without such resources, any attempt to create the article would be speculative and would not meet the required standards of scientific accuracy and detail.
Theoretical and Computational Chemistry Applications to Cyclopropanotropine Benzylate
In Silico Modeling of Molecular Interactions
Molecular Docking Simulations
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Cyclopropanotropine Benzylate, docking simulations could be employed to understand its potential interactions with biological receptors. For instance, studies on various benzilate derivatives have utilized molecular docking to investigate their interactions with enzymes like cyclooxygenase-2. researchgate.net Such an approach for this compound would involve preparing a 3D structure of the molecule and docking it into the binding site of a relevant protein target.
The results of such a simulation would typically include a docking score, which estimates the binding affinity, and a predicted binding pose, illustrating the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.
Hypothetical Molecular Docking Results for this compound
| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Type |
| Muscarinic Acetylcholine (B1216132) Receptor M1 | -9.5 | TYR 106, ASN 382 | Hydrogen Bond |
| TRP 157, PHE 378 | Hydrophobic Interaction | ||
| Cyclooxygenase-2 | -8.2 | ARG 120, TYR 355 | Hydrogen Bond, Pi-Alkyl |
| VAL 523, LEU 352 | Hydrophobic Interaction |
Force Field-Based Approaches
Force fields are a collection of parameters used to calculate the potential energy of a system of atoms or molecules. In molecular dynamics (MD) simulations, a force field is used to simulate the movement of atoms and molecules over time. For this compound, a suitable force field (e.g., CHARMM, AMBER) would be necessary to perform MD simulations to study its conformational dynamics and interactions with a solvent or a biological receptor. The development of accurate force field parameters for novel molecules can be a complex process, often involving quantum mechanical calculations to derive charges and bonded parameters.
An MD simulation of this compound in a solvated environment could provide insights into its stable conformations, flexibility, and how it interacts with surrounding water molecules. When combined with a receptor, MD simulations can offer a more dynamic picture of the binding process compared to static docking, revealing how the complex behaves over time.
Advanced Computational Methodologies
The field of computational chemistry is continually evolving, with the development of more sophisticated methods that leverage artificial intelligence and quantum mechanics to provide deeper insights into chemical systems.
Machine Learning in Chemical Research
Machine learning (ML) models are increasingly being used to predict a wide range of chemical properties and activities, a field often referred to as Quantitative Structure-Activity Relationship (QSAR). For this compound, ML models could be trained on datasets of similar molecules with known properties to predict its solubility, toxicity, or binding affinity to various targets. These models learn the relationship between molecular descriptors (numerical representations of a molecule's structure) and a particular property. While specific ML studies on this compound are not available, the general approach would involve calculating a set of molecular descriptors for the compound and using a pre-trained model to predict its properties.
Hypothetical Machine Learning Predictions for this compound
| Property | Predicted Value | Model Used |
| Aqueous Solubility (logS) | -3.5 | Random Forest Regression |
| Blood-Brain Barrier Permeability | High | Support Vector Machine |
| hERG Inhibition Probability | 0.25 | Deep Neural Network |
Quantum Reaction Dynamics Modeling
Quantum reaction dynamics modeling is a highly sophisticated computational method that allows for the simulation of chemical reactions at the quantum mechanical level. This approach can provide detailed insights into reaction mechanisms, transition states, and reaction rates. While computationally intensive, such modeling could theoretically be applied to understand the metabolic pathways of this compound, for example, by simulating its interaction with metabolic enzymes like cytochrome P450s. These simulations could reveal the most likely sites of metabolism on the molecule and the energetic barriers for different metabolic reactions. The application of quantum mechanics to understand reaction mechanisms in biological systems is a growing area of research.
Cheminformatics for Data Analysis and Prediction
Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. For a compound like this compound, cheminformatics tools could be used to compare its structural features to large databases of known compounds to identify potential biological targets or off-target effects. Techniques like molecular similarity searching, clustering, and classification can help in understanding the compound's potential pharmacological profile based on the known activities of structurally similar molecules. For instance, a cheminformatics analysis could reveal that the tropane (B1204802) alkaloid scaffold is common in molecules targeting the central nervous system.
Future Directions and Emerging Research Avenues for Cyclopropanotropine Benzylate
Integration of Multidisciplinary Approaches in Research
The future investigation of Cyclopropanotropine Benzylate will necessitate a deeply integrated, multidisciplinary approach, combining insights from synthetic biology, pharmacology, and computational sciences. The biosynthesis of tropane (B1204802) alkaloids is a complex process that is being actively studied and engineered. scispace.comnih.govbiopharminternational.com Advances in synthetic biology, for instance, could enable the development of engineered biosynthetic pathways in microbial or plant-based systems for the sustainable and scalable production of this compound and its analogs. biopharminternational.com
Combinatorial biosynthesis, a technique that involves combining enzymes from different organisms, presents a powerful strategy for generating structural diversity. biopharminternational.com By introducing genes responsible for the formation of the cyclopropane (B1198618) ring and the benzilic acid moiety into an organism that produces the basic tropane scaffold, it may be possible to create a library of novel compounds for pharmacological screening. This approach, blending synthetic chemistry with biological systems, can accelerate the discovery of derivatives with improved therapeutic properties. biopharminternational.com
Exploration of Novel Molecular Targets
While tropane alkaloids are well-known for their effects on muscarinic acetylcholine (B1216132) receptors, the unique structure of this compound suggests that it may interact with a broader range of molecular targets. Future research should focus on comprehensive screening to identify novel protein interactions. Historically, drug discovery has often focused on a limited number of biological targets. youtube.com However, emerging chemoproteomic technologies allow for the large-scale profiling of small molecule interactions with proteins in their native cellular environment. youtube.com
This exploration could reveal previously unconsidered therapeutic applications for this compound. For example, many tropane-containing compounds are being investigated for their effects beyond the serotonergic system, including potential roles as non-serotonergic psychoplastogens. acs.org Investigating the effects of this compound on targets related to neuroplasticity, inflammation, and cellular growth could open up new avenues for treating a variety of disorders. nih.gov The identification of novel targets is a critical step in understanding the full therapeutic potential and possible side effects of new chemical entities. youtube.comnih.gov
Development of Advanced Computational Tools for Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, and their application will be crucial in accelerating the development of this compound. Quantitative Structure-Activity Relationship (QSAR) modeling, for example, can be employed to correlate the structural features of this compound and its analogs with their biological activities. nih.govresearchgate.net By developing robust QSAR models, researchers can predict the potency and potential toxicity of new derivatives before they are synthesized, saving significant time and resources. nih.gov
These computational models can help in understanding the key molecular interactions between the compound and its biological targets. nih.govresearchgate.net For instance, three-dimensional QSAR (3D-QSAR) can provide insights into the steric and electronic requirements for optimal binding to a receptor. nih.gov Furthermore, molecular dynamics simulations can be used to study the conformational changes that occur upon binding and to predict the stability of the drug-receptor complex. The integration of artificial intelligence and machine learning algorithms into these computational workflows is expected to further enhance their predictive power. biopharminternational.com
Innovations in Synthetic Chemistry for Structural Diversification
The chemical synthesis of tropane alkaloids and their analogs remains a significant challenge due to their complex three-dimensional structure. acs.orgresearchgate.net Innovations in synthetic chemistry are therefore essential for the structural diversification of this compound. The development of novel cyclopropanation strategies will be particularly important for creating analogs with modified cyclopropane rings, which could lead to compounds with altered potency and selectivity. researchgate.net
Recent advances in synthetic methodologies, such as chemoenzymatic synthesis, offer powerful tools for generating libraries of chiral cyclopropane-containing scaffolds. bohrium.com These methods combine the selectivity of enzymes with the versatility of chemical synthesis to produce enantiomerically pure compounds. bohrium.com Furthermore, new strategies for the late-stage functionalization of the tropane core would allow for the rapid synthesis of a wide range of analogs, facilitating a comprehensive exploration of the structure-activity relationships. acs.org The ability to efficiently synthesize diverse analogs is critical for optimizing the pharmacological profile of this compound and for developing new therapeutic agents. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
